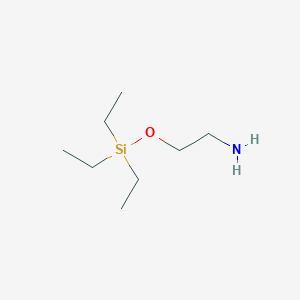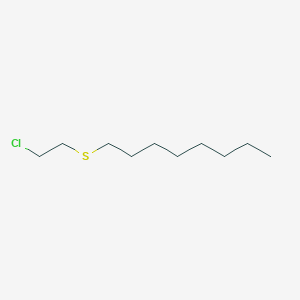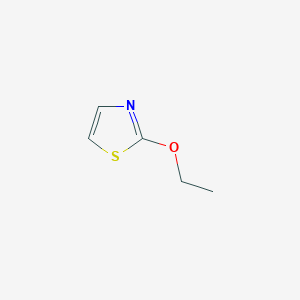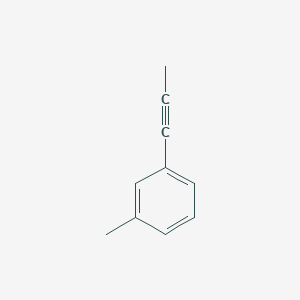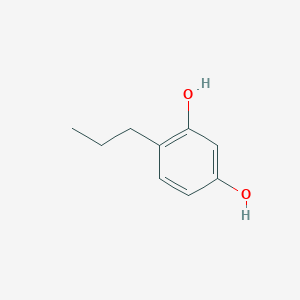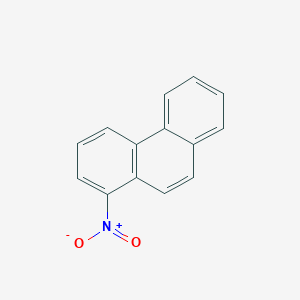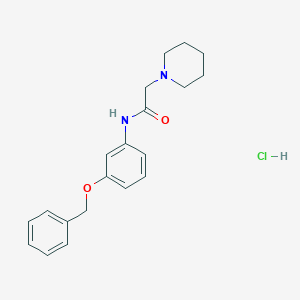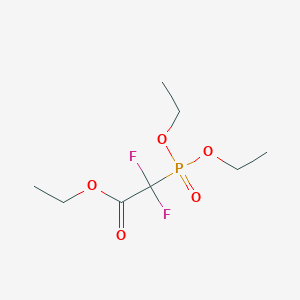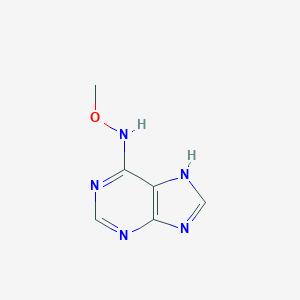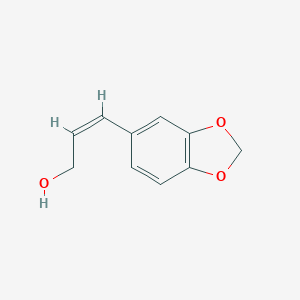![molecular formula C9H11N5 B101361 v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- CAS No. 17050-88-3](/img/structure/B101361.png)
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
V-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- is a heterocyclic compound that has been the subject of much scientific research in recent years. This compound has shown potential for use in various fields, including medicinal chemistry, drug discovery, and biochemistry. In
Wirkmechanismus
The mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which can lead to cell death in cancer cells. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its versatility. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Additionally, the synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is relatively straightforward, making it easy to produce in the lab.
One of the limitations of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- and its potential applications in various fields. Finally, researchers may explore the use of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- as a fluorescent probe for the detection of metal ions.
Synthesemethoden
The synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- involves a multi-step process that starts with the reaction of 3-cyclopentyl-1-propyne with hydrazine hydrate to produce 3-cyclopentyl-1,2,4-triazole. This compound is then reacted with 2-chloro-4,6-dimethylpyrimidine to yield v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
V-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has shown potential for use in various scientific research applications. One of the most promising areas of research is its use in drug discovery. This compound has been shown to have antitumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
17050-88-3 |
|---|---|
Produktname |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
3-cyclopentyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2 |
InChI-Schlüssel |
VUJBWUXUGNJDLN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Kanonische SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Andere CAS-Nummern |
17050-88-3 |
Synonyme |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



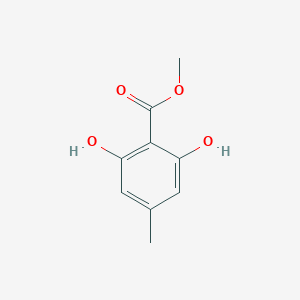
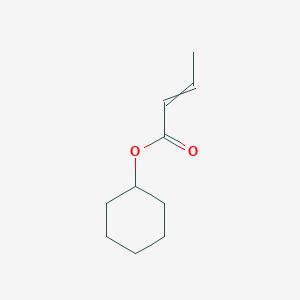
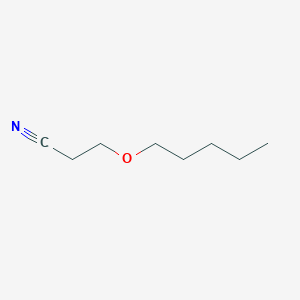
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
